![molecular formula C9H4F5NO2 B12887774 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its unique chemical properties, including high thermal stability and low volatility, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials. One common method involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF3CN) under specific conditions to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylbenzoxazole: Shares the trifluoromethyl group but lacks the difluoromethoxy group.
2-(Trifluoromethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a benzo[d]oxazole ring.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H4F5NO2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H |
Clave InChI |
HNGRMKJXJRPQQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


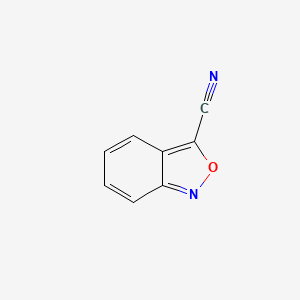
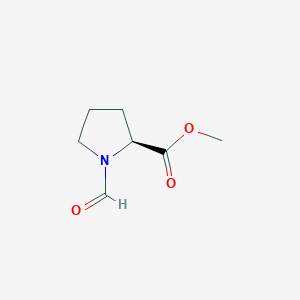
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)

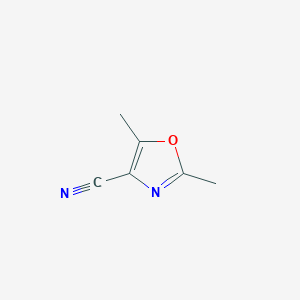
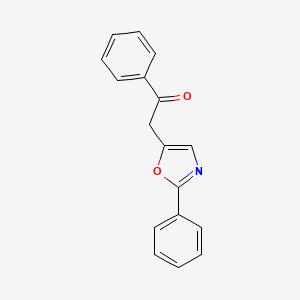

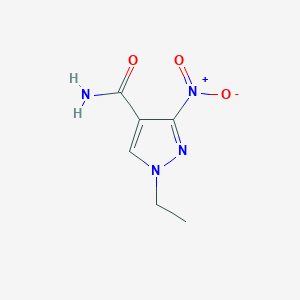

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
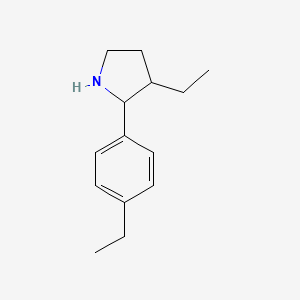
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
